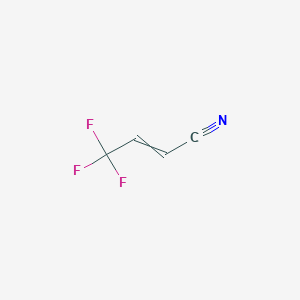

4,4,4-trifluorobut-2-enenitrile

Description

Propriétés

Formule moléculaire |

C4H2F3N |

|---|---|

Poids moléculaire |

121.06 g/mol |

Nom IUPAC |

4,4,4-trifluorobut-2-enenitrile |

InChI |

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H |

Clé InChI |

LHWSEFCIRYVTLZ-UHFFFAOYSA-N |

SMILES canonique |

C(=CC(F)(F)F)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Dehydration of 4,4,4-Trifluorobut-2-en-1-ol

The dehydration of 4,4,4-trifluorobut-2-en-1-ol represents a direct route to 4,4,4-trifluorobut-2-enenitrile. This method employs dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or phosphorus pentoxide (P₂O₅) to catalyze the elimination of water. The reaction typically proceeds under reflux conditions (80–120°C) in an inert solvent like toluene or dichloromethane.

Mechanistic Insights :

The process follows an acid-catalyzed E1 elimination mechanism. Protonation of the hydroxyl group generates a carbocation intermediate at the β-carbon, followed by deprotonation to form the double bond and release water. The trifluoromethyl group stabilizes the carbocation through inductive effects, favoring a regioselective outcome.

Optimization Strategies :

-

Catalyst Selection : Sulfuric acid achieves higher yields (>80%) compared to milder acids like acetic acid.

-

Temperature Control : Elevated temperatures (100–120°C) reduce reaction times but risk polymerization side reactions.

-

Solvent Effects : Polar aprotic solvents enhance carbocation stability, while nonpolar solvents improve product isolation.

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | H₂SO₄ (95%) | Maximizes carbocation stability |

| Temperature | 110°C | Balances rate and side reactions |

| Solvent | Toluene | Facilitates azeotropic water removal |

Cyanide Substitution of 3,3,3-Trifluoro-1-chloropropene

An alternative approach involves the nucleophilic substitution of 3,3,3-trifluoro-1-chloropropene with sodium cyanide (NaCN) or potassium cyanide (KCN). This method proceeds via an SN2 mechanism, where the chloride leaving group is displaced by a cyanide ion.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C.

-

Stoichiometry : A 1.2:1 molar ratio of cyanide to chloroalkene ensures complete conversion.

Challenges and Solutions :

-

Byproduct Formation : Competing elimination reactions may produce 3,3,3-trifluoropropyne. This is mitigated by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

-

Cyanide Handling : Solid NaCN/KCN is preferred over gaseous HCN for safety and controllability.

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Cyanide Source | KCN in DMF | Higher solubility and reactivity |

| Temperature | 70°C | Minimizes elimination pathways |

| Catalyst | TBAB (5 mol%) | Accelerates substitution kinetics |

Reaction Mechanisms and Pathways

Acid-Catalyzed Dehydration

The dehydration mechanism involves three stages:

-

Protonation : The hydroxyl group of 4,4,4-trifluorobut-2-en-1-ol is protonated, forming an oxonium ion.

-

Carbocation Formation : Loss of water generates a secondary carbocation stabilized by the electron-withdrawing trifluoromethyl group.

-

Deprotonation : A base abstracts a β-hydrogen, forming the double bond and releasing H⁺.

Nucleophilic Substitution

In the cyanide substitution route:

-

Cyanide Activation : The CN⁻ ion attacks the electrophilic carbon adjacent to the trifluoromethyl group.

-

Transition State : A pentacoordinate transition state forms, with simultaneous bond formation (C–CN) and bond cleavage (C–Cl).

-

Product Formation : The chloride ion is expelled, yielding the nitrile product.

Optimization of Reaction Conditions

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) in dehydration reactions lowers the activation energy by stabilizing the carbocation intermediate. In substitution reactions, crown ethers improve cyanide nucleophilicity in nonpolar media.

Solvent Screening

-

Dehydration : Toluene outperforms THF and acetonitrile due to its ability to form azeotropes with water, driving the equilibrium toward product formation.

-

Substitution : DMF enhances ion pair separation, increasing reaction rates by 40% compared to DMSO.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Dehydration | High regioselectivity | Requires strong acids | 70–85% |

| Cyanide Substitution | Mild conditions | Cyanide toxicity concerns | 65–75% |

The dehydration route is favored for scalability and purity, whereas the substitution method offers safer handling with lower-temperature requirements.

Analyse Des Réactions Chimiques

4,4,4-trifluorobut-2-enenitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4,4,4-Trifluorobut-2-enenitrile serves as a key building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of biological activity through the introduction of various functional groups.

Case Study: Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties by inhibiting branched-chain amino acid transaminases (BCATs). A study demonstrated that inhibition of BCAT1/2 led to reduced proliferation in cancer cell lines, suggesting a potential therapeutic role for this compound in cancer treatment.

Materials Science

The compound's trifluoromethyl group contributes to its high thermal stability and unique electronic characteristics. This makes it suitable for developing advanced materials with specific properties.

Applications:

- High-performance polymers: The incorporation of this compound into polymer matrices can enhance thermal and chemical resistance.

- Coatings: Its unique properties make it ideal for formulating coatings that require durability and resistance to harsh environments.

Biological Studies

Researchers utilize this compound to investigate its interactions with biological molecules. Its ability to modulate metabolic pathways makes it a candidate for studying various biological processes.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes and receptors, leading to changes in their activity or function. This interaction can potentially influence metabolic pathways involving branched-chain amino acids.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits BCATs involved in branched-chain amino acid metabolism. |

| Neuroprotective Effects | May mitigate neurodegenerative processes by inhibiting specific metabolic pathways. |

Research Findings

Recent high-throughput screening campaigns have identified this compound as a promising candidate for further development as a therapeutic agent. Its unique chemical structure enhances its lipophilicity and membrane permeability, potentially increasing bioavailability.

Mécanisme D'action

The mechanism of action of 4,4,4-trifluorobut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Properties

The table below compares key parameters of 4,4,4-trifluorobut-2-enenitrile and its brominated analog:

Key Observations :

Reactivity and Stability

(a) Electrophilic Addition Reactions

- This compound : The electron-withdrawing -CF₃ and nitrile groups polarize the double bond, favoring electrophilic additions (e.g., hydrohalogenation) at the β-carbon.

- Brominated Analog : Bromine’s inductive effect further stabilizes the carbocation intermediate, directing regioselectivity in reactions like hydration or hydroamination .

(b) Thermal Stability

- Fluorinated nitriles generally exhibit high thermal stability due to strong C-F bonds. However, the brominated derivative may undergo decomposition at lower temperatures due to weaker C-Br bonds.

Comparison with Other Fluorinated Alkenes

Critical Insight: The trifluoromethyl group in this compound enhances both reactivity (via electron withdrawal) and lipophilicity, making it superior to non-fluorinated analogs in drug design .

Q & A

Q. What are the established synthetic routes for 4,4,4-trifluorobut-2-enenitrile, and how is purity validated?

The compound is synthesized via palladium-catalyzed Tsuji-Trost reactions using precursors like 4,4,4-trifluorobut-2-en-1-yl acetate or ethyl carbonate derivatives. Key steps include nucleophilic substitution with phenols, amines, or malonates under controlled conditions (e.g., 60°C, 12–24 hours in anhydrous solvents). Purity is confirmed via gas chromatography (GC) with flame ionization detection (>98% purity threshold) and NMR spectroscopy (e.g., <sup>19</sup>F NMR to verify trifluoromethyl group integrity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies alkene proton splitting patterns (J = 10–12 Hz) and carbon environments.

- <sup>19</sup>F NMR : Confirms CF3 group presence (δ ≈ -60 to -70 ppm).

- GC-MS : Detects impurities (e.g., dimerization byproducts) and validates molecular ion peaks (m/z = 151 for [M]<sup>+</sup>).

- IR Spectroscopy : Highlights nitrile (C≡N) stretching (~2200 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does steric and electronic modulation influence this compound’s reactivity in catalytic additions?

The CF3 group induces strong electron-withdrawing effects, enhancing electrophilicity at the β-carbon for nucleophilic attacks (e.g., oxa-Michael additions). However, steric hindrance from the trifluoromethyl group reduces yields in bulky nucleophiles (e.g., cyclohexenyl cyanide shows <5% conversion). Optimize by using smaller nucleophiles (e.g., water, yielding 55–63% β-hydroxy-nitriles) or adjusting catalyst loadings (e.g., 5 mol% Pd nanoparticles) .

Q. What causes double-bond isomerization in Tsuji-Trost reactions with this compound, and how is it mitigated?

Isomerization (up to 20% in phenolic nucleophiles) arises from Pd-mediated allylic intermediate equilibration. Mitigation strategies:

Q. How can computational modeling resolve contradictions in catalytic efficiency data for this compound?

Discrepancies in reported yields (e.g., 55–69% for oxa-Michael additions) may stem from solvent polarity or catalyst dispersion. Density Functional Theory (DFT) studies can:

- Map energy barriers for nucleophilic attack vs. isomerization pathways.

- Predict solvent effects on transition states (e.g., acetonitrile vs. THF).

- Validate experimental findings by correlating charge distribution (NPA analysis) at the α/β carbons with reactivity .

Methodological Design & Data Analysis

Q. What experimental design principles apply to asymmetric dihydroxylation of this compound derivatives?

- Catalyst Selection : Sharpless ligands (e.g., (DHQ)2PHAL) with OsO4 for enantioselectivity.

- Solvent Optimization : Use tert-butanol/water mixtures to enhance solubility and stereocontrol.

- Monitoring : Track diastereomeric excess (de) via chiral HPLC and compare with <sup>19</sup>F NMR splitting patterns .

Q. How should researchers analyze conflicting data on hydrogenation efficiency of this compound adducts?

Contradictions in hydrogenation yields (e.g., incomplete saturation) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.